5-Fluoro-1-naphthoyl chloride
Overview
Description
5-Fluoro-1-naphthoyl chloride is an organic compound with the molecular formula C11H6ClFO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 5th position and a carbonyl chloride group is attached to the 1st position.
Mechanism of Action
Target of Action
5-Fluoro-1-naphthoyl chloride, also known as 5-fluoronaphthalene-1-carbonyl chloride, is a compound that has been found to have significant interactions with certain targets in the body. The primary targets of this compound are believed to be related to the pyrimidine synthesis pathway . Specifically, it is thought to interfere with the function of the enzyme thymidylate synthase , which plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of thymidylate synthase . By blocking the action of this enzyme, the compound effectively interrupts the synthesis of pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption can lead to a halt in cell division and growth, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Notably, it impacts the pyrimidine synthesis pathway by inhibiting the function of thymidylate synthase . Additionally, non-coding RNAs, which play a central role in the response of patients to the compound, can affect cell response through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . These transcripts can sensitize tumor cells to treatment by modulating multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in understanding its bioavailability. For a related compound, 5-fluorouracil, approximately 7% to 20% of the parent drug is excreted unchanged in the urine within 6 hours, with over 90% excreted in the first hour .
Result of Action
The primary result of the action of this compound is the disruption of DNA synthesis, leading to a halt in cell division and growth . This can result in the death of rapidly dividing cells, such as cancer cells . The compound’s interaction with non-coding RNAs can also modulate various aspects of cell behavior, potentially sensitizing cells to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-naphthoyl chloride typically involves the chlorination of 5-fluoro-1-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-naphthoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the naphthalene ring can influence the reactivity of the compound towards electrophiles, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Substituted Naphthalenes: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
5-Fluoro-1-naphthoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers
Comparison with Similar Compounds
1-Naphthoyl Chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-naphthoyl Chloride: Similar structure but with the carbonyl chloride group at a different position, leading to variations in reactivity and applications.
Uniqueness: 5-Fluoro-1-naphthoyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
5-fluoronaphthalene-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESIOMSCHMEAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279351 | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56886-73-8 | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56886-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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